Fenvalerate-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

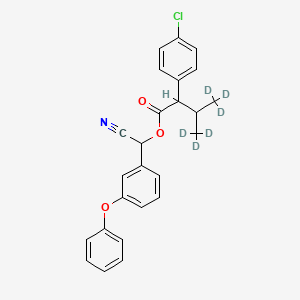

Molecular Formula |

C25H22ClNO3 |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-4,4,4-trideuterio-3-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i1D3,2D3 |

InChI Key |

NYPJDWWKZLNGGM-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Fenvalerate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fenvalerate, with a specific focus on the isotopic labeling process to produce deuterated Fenvalerate (Fenvalerate-d6). This document details the synthetic pathways, experimental protocols, and presents quantitative data for the synthesis of isotopically labeled Fenvalerate analogs.

Introduction to Fenvalerate and its Isotopic Labeling

Fenvalerate is a synthetic pyrethroid insecticide widely used in agriculture and public health.[1][2] It is a mixture of four stereoisomers arising from two chiral centers.[1][3] The insecticidal activity of Fenvalerate is primarily attributed to the (2S, αS) isomer, known as esfenvalerate.[3][4]

Isotopically labeled compounds, such as this compound, are crucial tools in various scientific disciplines. They serve as internal standards in analytical chemistry for accurate quantification of the parent compound in complex matrices, and are invaluable in metabolism, pharmacokinetic, and environmental fate studies. The introduction of deuterium atoms into the molecule allows for its differentiation from the unlabeled analog by mass spectrometry.

General Synthesis of Fenvalerate

The synthesis of Fenvalerate typically involves the esterification of 3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyric acid. A common and efficient method is the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with 3-phenoxybenzaldehyde in the presence of a cyanide source and a catalyst.[5]

The key precursors for the synthesis of Fenvalerate are:

-

2-(4-chlorophenyl)-3-methylbutyric acid: This acid is converted to its more reactive acid chloride form before the esterification reaction.

-

3-phenoxybenzaldehyde: This aldehyde provides the 3-phenoxybenzyl alcohol moiety of the final product.

Isotopic Labeling Strategy for this compound

The synthesis of this compound requires the incorporation of deuterium atoms into one of the precursor molecules. Based on available literature for the synthesis of deuterated pyrethroids, a common strategy is to introduce the deuterium label onto the phenoxybenzyl moiety. This is achieved by using a deuterated precursor for the synthesis of 3-phenoxybenzaldehyde.

A convenient and described method for the synthesis of deuterated pyrethroids, including a D5-Fenvalerate analog, utilizes D6-phenol as the starting material for the synthesis of the labeled 3-phenoxybenzyl group.[6] This approach ensures the stable incorporation of deuterium atoms in a part of the molecule that is less likely to undergo metabolic cleavage.

Experimental Protocol for the Synthesis of Deuterated Fenvalerate (D5-Fenvalerate)

The following protocol is based on the synthesis of D5-Fenvalerate using D6-phenol as the starting material.[6] This procedure can be adapted for the synthesis of this compound by utilizing appropriately deuterated starting materials.

Synthesis of Deuterated 3-Phenoxybenzaldehyde

The synthesis of the deuterated aldehyde precursor involves a multi-step process starting from deuterated phenol.

Synthesis of D5-Fenvalerate

The final step is the esterification reaction between the deuterated 3-phenoxybenzaldehyde and 2-(4-chlorophenyl)-3-methylbutyryl chloride.

Reaction:

-

Deuterated 3-phenoxybenzaldehyde is reacted with 2-(4-chlorophenyl)-3-methylbutyryl chloride in the presence of sodium cyanide and a phase-transfer catalyst.

Typical Reagents and Conditions:

-

Deuterated 3-phenoxybenzaldehyde: The key labeled precursor.

-

2-(4-chlorophenyl)-3-methylbutyryl chloride: The acid chloride precursor.

-

Sodium Cyanide (NaCN): Acts as a source of the cyano group.

-

Phase-Transfer Catalyst (e.g., a quaternary ammonium salt): To facilitate the reaction between the aqueous and organic phases.

-

Solvent: A two-phase system, such as toluene and water.

-

Temperature: Typically carried out at room temperature.

-

Reaction Time: Several hours to overnight.

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of D5-Fenvalerate.[6]

| Parameter | Value |

| Isotopic Enrichment | 98.3% |

| Chemical Purity | High |

Visualization of Synthetic Pathways and Workflows

General Synthesis of Fenvalerate

Caption: General synthetic pathway for Fenvalerate.

Isotopic Labeling Workflow for Deuterated Fenvalerate

References

Fenvalerate-d6: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fenvalerate-d6, a deuterated internal standard of the synthetic pyrethroid insecticide Fenvalerate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Fenvalerate, primarily utilized in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of Fenvalerate residues in various matrices. The deuterium labeling provides a distinct mass difference, allowing for clear differentiation from the unlabeled native compound.

Table 1: Physical and Chemical Properties of this compound and Fenvalerate

| Property | This compound | Fenvalerate |

| Molecular Formula | C₂₅H₁₆D₆ClNO₃[1] | C₂₅H₂₂ClNO₃[2] |

| Molecular Weight | 425.94 g/mol [1] | 419.9 g/mol [3] |

| Appearance | - | Viscous yellow or brown liquid[4] |

| Melting Point | Not available | 54-59 °C[3] |

| Boiling Point | Not available | Decomposes at 300 °C[3][4] |

| Water Solubility | - | Practically insoluble (~2 µg/L)[3] |

| Solubility in Organic Solvents | Soluble in nonane[1] | Soluble in acetone, xylene, and kerosene[3] |

| Stability | - | Stable to light, heat, and moisture; unstable in alkaline media[3] |

| Vapor Pressure | - | 0.037 mPa at 25 °C[3] |

| Log P (octanol-water partition coefficient) | - | 6.2[3] |

Experimental Protocols

The accurate detection and quantification of Fenvalerate are crucial for ensuring food safety and monitoring environmental contamination. The use of this compound as an internal standard is a key component of robust analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residue Analysis

A common method for the analysis of Fenvalerate residues in food and environmental samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.

Sample Preparation (QuEChERS Method):

-

Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

-

Extraction: The homogenized sample is extracted with acetonitrile. For dry samples, hydration with water is necessary before extraction.

-

Salting Out: An extraction salt mixture (commonly containing magnesium sulfate, sodium chloride, and buffering agents) is added to induce phase separation.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid matrix.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove residual water.

-

Centrifugation and Final Extract Preparation: The sample is centrifuged again, and the supernatant is collected. The solvent may be evaporated and the residue reconstituted in a suitable solvent for GC-MS analysis. This compound internal standard is added at a known concentration before injection.

GC-MS/MS Analysis:

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., a low-bleed phenyl-arylene polymer).

-

Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Fenvalerate and this compound are monitored.

-

Quantification: The concentration of Fenvalerate in the sample is determined by comparing the peak area ratio of the native analyte to that of the this compound internal standard against a calibration curve.

Metabolic Pathway of Fenvalerate

Fenvalerate undergoes metabolic degradation in various organisms, primarily through hydrolysis of the ester linkage and hydroxylation of the aromatic rings. The resulting metabolites are generally less toxic than the parent compound. The metabolic pathway is a critical area of study for understanding the environmental fate and toxicological profile of this insecticide.

Caption: Metabolic pathway of Fenvalerate.

The primary metabolic routes for Fenvalerate involve the cleavage of the ester bond, a reaction that is a major detoxification pathway.[5] Additionally, hydroxylation at various positions on the aromatic rings occurs, followed by conjugation with molecules such as glucose or sulfate to increase water solubility and facilitate excretion from the body.[5] Studies in rats and mice have shown that the major metabolic reactions are ester cleavage and hydroxylation at the 4'-position.[5]

References

- 1. Fenvalerate (D6, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-10035-1.2 [isotope.com]

- 2. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fenvalerate (EHC 95, 1990) [inchem.org]

Key Differences Between Fenvalerate and Fenvalerate-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Fenvalerate and its deuterated analog, Fenvalerate-d6. The core distinctions, rooted in isotopic labeling, significantly influence their applications, particularly in analytical chemistry. This document outlines their physicochemical properties, spectroscopic characteristics, and provides a detailed experimental protocol for the quantitative analysis of Fenvalerate using this compound as an internal standard.

Core Distinctions: The Role of Isotopic Labeling

This compound is a stable isotope-labeled version of Fenvalerate, meaning specific hydrogen atoms in the molecule have been replaced with deuterium atoms. This seemingly subtle modification does not significantly alter the chemical reactivity of the molecule but results in a higher molecular weight. This key difference is the foundation of its primary application as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The co-elution of the analyte (Fenvalerate) and the internal standard (this compound) with near-identical chemical behavior, but distinct mass-to-charge ratios, allows for precise quantification by correcting for variations in sample preparation and instrument response.

Physicochemical Properties

The fundamental physicochemical properties of Fenvalerate and this compound are nearly identical, with the exception of molecular weight. The introduction of six deuterium atoms increases the molecular weight of this compound by approximately 6 Da.

| Property | Fenvalerate | This compound | Reference |

| Chemical Formula | C₂₅H₂₂ClNO₃ | C₂₅H₁₆D₆ClNO₃ | [3] |

| Molecular Weight | 419.90 g/mol | 425.94 g/mol | [3] |

| Appearance | Viscous yellow or brown liquid | Not specified, expected to be similar to Fenvalerate | |

| Boiling Point | 300 °C at 37 mm Hg | Not determined, expected to be very similar to Fenvalerate | |

| Density | 1.175 g/cm³ (25/25 °C) | Not determined, expected to be slightly higher than Fenvalerate | |

| Water Solubility | < 1 mg/L at 20 °C | Not determined, expected to be very similar to Fenvalerate | |

| Vapor Pressure | 2.8 × 10⁻⁷ mm Hg at 25 °C | Not determined, expected to be very similar to Fenvalerate |

Spectroscopic Data Comparison

The isotopic labeling of this compound leads to predictable and significant differences in its mass and nuclear magnetic resonance spectra compared to Fenvalerate.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is 6 m/z units higher than that of Fenvalerate. This mass shift will also be observed in any fragment ions that retain the deuterated portion of the molecule. The fragmentation pattern itself is expected to be very similar to that of Fenvalerate, as the carbon-deuterium bonds are of similar strength to carbon-hydrogen bonds and do not significantly alter the fragmentation pathways under typical electron ionization (EI) conditions.

Table 2: Comparison of Key Mass Spectral Data

| Feature | Fenvalerate | This compound (Predicted) |

| Molecular Ion (M+) | m/z 419 | m/z 425 |

| Key Fragment Ion 1 | m/z 225 | m/z 225 (if non-deuterated part) or m/z 231 (if deuterated part) |

| Key Fragment Ion 2 | m/z 167 | m/z 167 (if non-deuterated part) or m/z 173 (if deuterated part) |

| Key Fragment Ion 3 | m/z 125 | m/z 125 |

Note: The predicted values for this compound are based on the assumption that the six deuterium atoms are located on one of the phenyl rings, a common practice in the synthesis of such standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium in this compound will be absent. Deuterium is NMR-inactive at the frequency used for proton NMR. In ¹³C NMR, the carbon atoms directly bonded to deuterium will exhibit a triplet multiplicity due to coupling with the deuterium nucleus (spin I=1), and their chemical shifts may be slightly upfield compared to the corresponding carbons in Fenvalerate.

Table 3: Predicted Comparison of ¹H and ¹³C NMR Data

| Spectrum | Fenvalerate | This compound (Predicted) |

| ¹H NMR | Aromatic and aliphatic proton signals present. | Absence of signals for the six deuterated protons. Other proton signals will be present with similar chemical shifts and coupling constants. |

| ¹³C NMR | All carbon signals are singlets (unless coupled to other ¹³C). | Carbons bonded to deuterium will appear as triplets with slightly shifted chemical shifts. Other carbon signals will be largely unaffected. |

Experimental Protocols: Quantification of Fenvalerate using this compound

The following is a representative experimental protocol for the analysis of Fenvalerate in a biological matrix using this compound as an internal standard, based on common practices for pesticide residue analysis.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or tissue) with 10 mL of acetonitrile.

-

Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenate to achieve a final concentration of 50 ng/mL.

-

Extraction and Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the sample tube. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds.

-

Final Centrifugation and Collection: Centrifuge the d-SPE tube at 10,000 rpm for 2 minutes. Collect the supernatant for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis (GC-MS/MS)

-

Gas Chromatograph (GC):

-

Column: Agilent J&W DB-5ms UI, 15 m × 0.25 mm, 0.25 µm

-

Inlet: Multimode Inlet (MMI) in splitless mode

-

Oven Program: Initial temperature 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Fenvalerate: Precursor Ion: m/z 419, Product Ions: m/z 225 (quantifier), m/z 167 (qualifier)

-

This compound: Precursor Ion: m/z 425, Product Ions: m/z 231 (quantifier), m/z 173 (qualifier) (Predicted transitions)

-

-

Mandatory Visualizations

Logical Workflow for Quantitative Analysis

References

Solubility Profile of Fenvalerate-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fenvalerate-d6 in organic solvents. Given the limited availability of specific solubility data for the deuterated form, this document also includes extensive data for the non-deuterated parent compound, Fenvalerate, which serves as a close structural analog and a reliable proxy for solubility estimations. This information is critical for researchers working on analytical method development, formulation, and environmental fate studies involving Fenvalerate and its isotopically labeled standards.

Data Presentation: Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for both this compound and Fenvalerate in various organic solvents. It is important to note that the data for Fenvalerate is significantly more extensive and can be used to infer the solubility behavior of this compound due to their structural similarity.

Table 1: Solubility of this compound

| Solvent | Concentration | Company |

| Nonane | 100 µg/mL | Cambridge Isotope Laboratories |

Table 2: Solubility of Fenvalerate

| Solvent | Solubility (g/L) at 20-23°C | Reference |

| Acetone | > 1000 | [1] |

| Chloroform | > 1000 | [1] |

| Cyclohexanone | > 1000 | [1] |

| Ethanol | > 1000 | [1] |

| Xylene | > 1000 | [1] |

| Methanol | > 450 | [2] |

| Hexane | 77 | [2] |

| Kerosene | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

Fenvalerate is described as being readily soluble in most organic solvents[1]. It is practically insoluble in water[3].

Experimental Protocols: A General Methodology for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the public domain, a standard laboratory procedure for assessing the solubility of a compound in an organic solvent is outlined below. This method is widely applicable and serves as a reliable guideline for researchers.

Objective: To determine the solubility of a compound (e.g., this compound) in a specific organic solvent at a given temperature.

Materials:

-

This compound (or the compound of interest)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of the solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer to ensure initial dispersion.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound in a laboratory setting.

Caption: General workflow for experimental solubility determination.

References

Fenvalerate-d6 health and safety data sheet information

An In-depth Technical Guide on the Health and Safety of Fenvalerate-d6

This guide provides comprehensive health and safety information for this compound, a deuterated analog of the pyrethroid insecticide Fenvalerate. It is intended for researchers, scientists, and drug development professionals who may use this compound as an internal standard or in other analytical applications. The toxicological and safety profiles are considered equivalent to those of its non-deuterated counterpart, Fenvalerate.

Section 1: Chemical Identification and Properties

This compound is a synthetic pyrethroid where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Chemical Formula | C₂₅H₁₆D₆ClNO₃ | [1] |

| Molecular Weight | 425.94 g/mol | [1] |

| CAS Number | 51630-58-1 (Unlabeled) | [1][2] |

| Appearance | Yellow or brown viscous liquid | [3][4][5][6] |

| Odor | Mild | [4][6] |

| Specific Gravity | 1.175 at 25°C | [3][6] |

| Water Solubility | Approx. 2 µg/L (practically insoluble) | [3][6] |

| Log P (octanol-water) | 6.2 | [4][6] |

| Vapor Pressure | 0.037 mPa at 25°C | [3][6] |

| Stability | Stable to light, heat, and moisture; unstable in alkaline media due to hydrolysis. |[3][6] |

Section 2: Hazard Identification and GHS Classification

Fenvalerate is classified as a moderately toxic insecticide with significant hazards upon exposure.[7][8] The Globally Harmonized System (GHS) classification highlights its potential for acute toxicity, skin and eye irritation, and severe environmental impact.

Table 2: GHS Hazard Classification for Fenvalerate

| Hazard Class | Category | Hazard Statement | Citations |

|---|---|---|---|

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or Harmful if swallowed | [2][9][10][11] |

| Acute Toxicity, Inhalation | 1 or 3 | H330/H331: Fatal or Toxic if inhaled | [9][12][13] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [9] |

| Skin Corrosion/Irritation | 1 or 2 | H314/H315: Causes severe skin burns or skin irritation | [2][9][10] |

| Serious Eye Damage/Irritation | 1 or 2A | H318/H319: Causes serious eye damage or eye irritation | [2][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][9][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [9][11] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | [2][9][11] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |[2][9][11] |

Hazard Pictograms: GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS05 (Corrosion), GHS07 (Exclamation mark), GHS09 (Environment)[2][9]

Section 3: Toxicological Information

Exposure to Fenvalerate can occur through ingestion, inhalation, or dermal contact.[14] It is a neurotoxin that affects the central nervous system.[8][14]

Symptoms of Acute Exposure:

-

Dermal: A characteristic symptom is transient skin paraesthesia (tingling, burning, numbness), particularly on the face, which can develop within 30 minutes to a few hours of exposure and typically resolves within 24 hours.[12][14] It may also cause skin irritation, erythema, and blisters.[10][12]

-

Inhalation: May cause irritation to mucous membranes and the respiratory tract.[14][15]

-

Systemic: Following significant exposure, especially via ingestion, symptoms can include nausea, vomiting, epigastric pain, dizziness, fatigue, tremors, muscular paralysis, and in severe cases, convulsions, coma, and death due to respiratory failure.[12][14][15]

Table 3: Summary of Acute Toxicity Data for Fenvalerate

| Test | Species | Route | Value | Citations |

|---|---|---|---|---|

| LD₅₀ | Rat | Oral | 451 mg/kg | [14] |

| LD₅₀ | Rat | Dermal | > 5000 mg/kg | [14] |

| LD₅₀ | Rabbit | Dermal | 1000-3200 mg/kg | [14] |

| NOAEL (90-day study) | Rat | Oral | 125 mg/kg in diet | [3] |

| NOAEC (90-day study) | Rat | Inhalation | 1.8 mg/L air |[9] |

**Section 4: Experimental Protocols and Visualizations

Protocol: Quantification of Fenvalerate in Soil using LC-MS/MS

This protocol describes a typical use case for this compound as an internal standard for the accurate quantification of Fenvalerate in environmental soil samples.

1. Objective: To determine the concentration of Fenvalerate in a soil sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

2. Materials:

-

Soil sample

-

Fenvalerate analytical standard

-

This compound internal standard (IS) solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Anhydrous sodium sulfate

-

QuEChERS extraction salts

-

Dispersive SPE (dSPE) sorbents

-

Vortex mixer, centrifuge, syringe filters (0.22 µm)

3. Sample Preparation (QuEChERS Method):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound IS solution.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Programmed gradient from 60% B to 95% B over 10 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Fenvalerate and this compound.

5. Data Analysis:

-

Generate a calibration curve using standards of known Fenvalerate concentration, each spiked with the same amount of this compound IS.

-

Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.

-

Calculate the concentration of Fenvalerate in the soil sample by comparing its analyte/IS peak area ratio to the calibration curve.

Caption: Workflow for Fenvalerate quantification using an internal standard.

Environmental Degradation Pathway

Fenvalerate degrades in the environment through several key chemical reactions. The primary pathways involve the cleavage of the ester and diphenyl ether linkages, leading to less toxic degradation products.[3]

Caption: Key environmental degradation pathways of the Fenvalerate molecule.

Section 5: Exposure Controls and Personal Protection

Due to its toxicity, strict controls must be implemented when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure safety showers and eyewash stations are readily available.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses or chemical splash goggles.[9]

-

Hand Protection: Use compatible, chemical-resistant gloves.[9][10]

-

Skin and Body Protection: Wear a lab coat or other protective clothing. In case of significant exposure risk, complete protective clothing may be necessary.[9][12]

-

Respiratory Protection: If ventilation is inadequate or if working with aerosols or vapors, use a NIOSH-approved respirator.[9][10]

-

Section 6: First Aid Measures

Immediate action is required in case of exposure.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][14]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15-20 minutes.[10][12][14] If irritation or paraesthesia persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[10][14]

Section 7: Handling, Storage, and Disposal

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[9][15] Wash hands thoroughly after handling and before eating, drinking, or smoking.[9][16] Take precautionary measures against static discharge.[2]

-

Storage: Store in a cool, well-ventilated, and secure area, away from heat and ignition sources.[1][9] For analytical standards, store in a freezer at -20°C and protect from light.[1] Keep the container tightly closed.[2][9]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This material is very toxic to aquatic life and should not be released into the environment.[2][9]

Section 8: Environmental Fate and Ecotoxicity

-

Persistence: Fenvalerate is moderately persistent in the environment. Its half-life in soil can range from 15 days to 3 months, while in river water, it is 4-15 days.[3]

-

Mobility: It has very low water solubility and a high potential to bind to soil particles, meaning there is little risk of leaching into groundwater.[3][7]

-

Ecotoxicity: Fenvalerate is highly toxic to fish and other aquatic organisms.[3][7] The LC₅₀ values for aquatic life can be as low as 0.008 µg/L.[3] It is also highly toxic to bees.[7][8] Care must be taken to prevent any release into waterways or the environment.[9]

References

- 1. Fenvalerate (D6, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-10035-1.2 [isotope.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Fenvalerate [hero.epa.gov]

- 4. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fenvalerate (EHC 95, 1990) [inchem.org]

- 7. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]

- 8. Fenvalerate - Wikipedia [en.wikipedia.org]

- 9. farmag.co.za [farmag.co.za]

- 10. solverchembooks.com [solverchembooks.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. Fenvalerate (UK PID) [inchem.org]

- 13. cdn.chemservice.com [cdn.chemservice.com]

- 14. hpmindia.com [hpmindia.com]

- 15. maguirehq.com [maguirehq.com]

- 16. corteva.com [corteva.com]

Commercial Sourcing and Technical Guide for High-Purity Fenvalerate-d6

For researchers, scientists, and professionals in drug development requiring high-purity Fenvalerate-d6 for analytical and research purposes, several reputable commercial suppliers provide this deuterated internal standard. This guide offers an in-depth overview of available products, their technical specifications, and a general framework for their application in experimental workflows.

Commercial Supplier Analysis

High-purity this compound is primarily available from specialized chemical suppliers that focus on stable isotope-labeled compounds and analytical standards. These standards are crucial for use in mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to ensure accurate quantification of the unlabeled parent compound, Fenvalerate.

Key Suppliers and Product Specifications

A primary supplier identified for high-purity this compound is Cambridge Isotope Laboratories, Inc. (CIL). The product specifications are detailed below, providing a clear basis for comparison and selection.

| Parameter | Cambridge Isotope Laboratories, Inc. (CIL) |

| Product Name | Fenvalerate (D6, 98%) 100 µg/mL in nonane |

| Catalog Number | DLM-10035-1.2 |

| Chemical Purity | 98%[1] |

| Isotopic Enrichment | Not explicitly stated, but implied by "D6" designation |

| Concentration | 100 µg/mL in nonane[1] |

| Molecular Formula | C25H16D6ClNO3[1] |

| Molecular Weight | 425.94[1] |

| CAS Number (Unlabeled) | 51630-58-1[1] |

| Format | Solution |

| Storage Temperature | Freezer (-20°C)[1] |

| Application | Environmental Analysis, Pesticide/Herbicide and Metabolite Standards[1] |

Other suppliers of Fenvalerate and related reference materials include HPC Standards, which offers a D5-Fenvalerate, as well as LGC Standards, AccuStandard, and Sigma-Aldrich, which provide the unlabeled Fenvalerate standard and may offer deuterated versions upon inquiry.[2][3][4] Researchers are encouraged to request Certificates of Analysis (CoA) from suppliers for detailed lot-specific information on purity and isotopic enrichment.

Experimental Protocols and Methodologies

While the specific, proprietary synthesis and purification protocols for commercial this compound are not publicly disclosed by suppliers, the general application of such standards in analytical workflows is well-established. The following outlines a typical experimental protocol for the use of this compound as an internal standard for the quantification of Fenvalerate in a sample matrix.

General Protocol for Sample Analysis using this compound Internal Standard

-

Standard Preparation :

-

Prepare a stock solution of the certified this compound standard.

-

Create a series of calibration standards by spiking known concentrations of unlabeled Fenvalerate into a blank matrix, with a constant, known concentration of this compound added to each.

-

-

Sample Preparation :

-

Extract Fenvalerate from the sample matrix (e.g., tissue, soil, water) using an appropriate solvent and extraction technique (e.g., QuEChERS, solid-phase extraction).

-

Add a known amount of the this compound internal standard to the sample extract.

-

Concentrate or dilute the sample as necessary.

-

-

Instrumental Analysis :

-

Analyze the calibration standards and the prepared samples using LC-MS/MS or GC-MS.

-

Monitor the specific mass transitions for both unlabeled Fenvalerate and this compound.

-

-

Data Analysis :

-

Construct a calibration curve by plotting the ratio of the peak area of Fenvalerate to the peak area of this compound against the concentration of Fenvalerate.

-

Determine the concentration of Fenvalerate in the samples by interpolating their peak area ratios on the calibration curve.

-

Visualizing Workflows and Relationships

To further clarify the processes and concepts involved in utilizing high-purity this compound, the following diagrams have been generated.

Caption: Experimental workflow for using a this compound internal standard.

References

Methodological & Application

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Fenvalerate-d6 quantification

Application Note: A Robust LC-MS/MS Method for the Quantification of Fenvalerate-d6

Introduction

Fenvalerate is a synthetic pyrethroid insecticide widely used in agriculture to control a variety of pests on food crops.[1] Due to its potential for human and environmental toxicity, regulatory agencies worldwide monitor its residue levels in food products.[1] Stable isotope-labeled internal standards, such as this compound, are crucial for accurate and precise quantification of fenvalerate in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations in sample preparation and instrument response.[2]

This application note presents a sensitive and selective LC-MS/MS method for the quantification of this compound. While this compound is most commonly employed as an internal standard for the analysis of fenvalerate, this protocol details its direct quantification, which can be adapted for various research and drug development applications, including metabolic fate studies or as a primary analyte in specific experimental designs. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by UPLC-MS/MS analysis.[3][4]

Experimental Protocols

1. Reagents and Chemicals

-

This compound certified reference material

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

2. Sample Preparation (QuEChERS Method)

The following protocol is a general procedure for the extraction of this compound from a solid matrix (e.g., fruit, vegetable, or cannabis flower).[5][6][7]

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, addition of water may be necessary prior to homogenization.[8]

-

Extraction: Add 10 mL of acetonitrile to the sample tube.

-

Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shaking: Cap the tube and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.

-

Vortex for 1 minute.

-

Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes.[6]

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant to a new tube.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Caption: A flowchart of the QuEChERS-based sample preparation protocol.

3. LC-MS/MS Analysis

The chromatographic separation is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent[9] |

| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm[10] |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid and 4 mM Ammonium Formate[11] |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1.0 µL |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| MS System | Agilent 6470 Triple Quadrupole or equivalent[9] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 600 °C[7] |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Table 1: LC-MS/MS Method Parameters.

4. MRM Transitions

The following table outlines the optimized MRM transitions for this compound. These transitions should be optimized on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 426.2 | 167.1 | 80 | 10 |

| This compound (Qualifier) | 426.2 | 125.1 | 80 | 20 |

Table 2: MRM Transitions for this compound.

Caption: Logical workflow for LC-MS/MS data acquisition and processing.

Results and Discussion

Method Validation

The method was validated for linearity, limit of quantitation (LOQ), accuracy, and precision. Matrix-matched calibration standards were used to account for any matrix effects.[9]

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL[9] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Accuracy (% Recovery at 3 levels) | 85 - 110% |

| Precision (%RSD at 3 levels) | < 10% |

Table 3: Summary of Method Validation Results.

The linearity of the method was assessed by analyzing a series of matrix-matched calibration standards. The method demonstrated excellent linearity over the specified concentration range.[9] Acceptable accuracy and precision were achieved at low, medium, and high quality control (QC) concentrations.[9]

Chromatography

The developed LC method provides good separation of this compound from potential matrix interferences. Fenvalerate consists of two enantiomeric pairs, which can sometimes be partially resolved chromatographically, resulting in two closely eluting peaks.[1] The chromatographic conditions should be optimized to ensure consistent integration of the peak(s).

Conclusion

This application note describes a robust and sensitive LC-MS/MS method for the quantification of this compound. The use of a modified QuEChERS sample preparation protocol allows for effective extraction and cleanup from complex matrices. The method is suitable for a variety of applications in research and drug development that require the accurate measurement of this compound. While presented here as a primary analyte, this method can be readily adapted to use this compound as an internal standard for the quantification of fenvalerate.

References

- 1. griffinanalytical.com [griffinanalytical.com]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. agilent.com [agilent.com]

- 10. agilent.com [agilent.com]

- 11. fda.gov [fda.gov]

Application Notes and Protocols for the Use of Fenvalerate-d6 as an Internal Standard in Pesticide Residue Analysis

Introduction

The accurate quantification of pesticide residues in complex matrices such as fruits, vegetables, and other agricultural products is a critical aspect of food safety and environmental monitoring. The use of stable isotope-labeled internal standards is a widely accepted technique to improve the accuracy and precision of analytical methods by compensating for matrix effects and variations during sample preparation and analysis. Fenvalerate-d6, a deuterated analog of the synthetic pyrethroid insecticide fenvalerate, serves as an excellent internal standard for the analysis of fenvalerate and other pyrethroid pesticides. This document provides detailed application notes and protocols for the use of this compound as an internal standard in conjunction with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Key Principles and Applications

This compound is an ideal internal standard for fenvalerate analysis because its chemical and physical properties are nearly identical to the native analyte. This ensures that it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled fenvalerate by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical procedure, any losses of the target analyte during sample processing can be corrected, leading to more reliable and accurate quantification.

This method is applicable to a wide range of fruit and vegetable matrices for the determination of fenvalerate and other structurally related pyrethroid pesticides.

Experimental Protocols

Preparation of Standard Solutions

1.1. This compound Internal Standard Stock Solution (100 µg/mL): Purchase a certified standard of this compound. If received as a solid, accurately weigh approximately 10 mg of the standard and dissolve it in 100 mL of a suitable solvent such as acetonitrile or toluene to obtain a stock solution of 100 µg/mL. Store the stock solution at -20°C in an amber vial.

1.2. This compound Internal Standard Working Solution (1 µg/mL): Dilute the 100 µg/mL stock solution 1:100 with acetonitrile to obtain a working solution of 1 µg/mL. This working solution will be used to spike the samples.

1.3. Pesticide Calibration Standards: Prepare a series of calibration standards containing the target pesticide(s) at concentrations ranging from approximately 1 to 500 ng/mL in a suitable solvent (e.g., acetonitrile). These standards should also be fortified with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[1][2]

Workflow for QuEChERS Sample Preparation

Caption: QuEChERS sample preparation workflow.

Detailed Steps:

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample (e.g., 10-15 g) using a high-speed blender. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before homogenization.[3]

-

Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of the this compound internal standard working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake it vigorously for 1 minute.

-

Salting-Out: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake the tube vigorously for 1 minute.[3]

-

Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes to achieve phase separation.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE cleanup tube containing a sorbent mixture appropriate for the matrix (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The choice of dSPE sorbent may need to be optimized depending on the complexity and pigmentation of the sample matrix. For highly pigmented samples, graphitized carbon black (GCB) may be included.

-

Final Centrifugation: Cap the dSPE tube, vortex for 1 minute, and then centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis

3.1. GC-MS/MS Analysis

Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the analysis of pyrethroid pesticides.

Workflow for GC-MS/MS Analysis

Caption: LC-MS/MS analytical workflow.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | 5% B to 98% B over 15 minutes, hold for 3 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| Injection Volume | 2 µL |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300 °C |

| Gas Flow | 8 L/min |

| Nebulizer | 40 psi |

| Sheath Gas Temp. | 350 °C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) |

MRM Transitions for Fenvalerate and this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Fenvalerate | 420.1 [M+H]⁺ | 167.1 | 225.1 | 10 / 5 |

| This compound | 426.1 [M+H]⁺ | 167.1 | 231.1 | 10 / 5 |

Note: Similar to the GC-MS/MS transitions, the LC-MS/MS MRM transitions for this compound are predicted and should be experimentally confirmed and optimized.

Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed to ensure its fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Table 1: Method Validation Parameters for Fenvalerate using this compound Internal Standard

| Parameter | Matrix: Apple | Matrix: Tomato | Matrix: Spinach |

| Linearity (r²) | > 0.995 | > 0.995 | > 0.992 |

| LOD (mg/kg) | 0.003 | 0.003 | 0.005 |

| LOQ (mg/kg) | 0.01 | 0.01 | 0.015 |

| Recovery (%) | 95 ± 8 | 92 ± 10 | 88 ± 12 |

| Precision (RSDr, %) | < 10 | < 12 | < 15 |

Note: The data presented in this table are representative values and should be established by the analyzing laboratory for each specific matrix and instrument.

Recovery and Precision Studies:

To assess the accuracy and precision of the method, recovery experiments should be conducted by spiking blank matrix samples with known concentrations of the target pesticides at multiple levels (e.g., LOQ, 5x LOQ, and 20x LOQ). The samples are then processed and analyzed as described above. The recovery is calculated as the measured concentration divided by the spiked concentration, expressed as a percentage. The precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. Acceptable recovery is generally within the range of 70-120%, with an RSD of ≤ 20%.

The use of this compound as an internal standard in conjunction with QuEChERS sample preparation and MS/MS detection provides a robust and reliable method for the quantitative analysis of fenvalerate and other pyrethroid pesticide residues in a variety of fruit and vegetable matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ensuring high-quality and defensible analytical data for food safety and regulatory compliance.

References

Application Note: Protocol for Preparing Fenvalerate-d6 Stock and Working Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenvalerate is a synthetic pyrethroid insecticide effective against a broad spectrum of pests.[1][2] In analytical and research settings, an isotopically labeled internal standard, such as Fenvalerate-d6, is crucial for accurate quantification by compensating for sample loss during preparation and instrumental analysis. This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in research and analytical applications.

Fenvalerate is characterized as a viscous yellow or brown liquid that is stable to light, heat, and moisture but is rapidly hydrolyzed in alkaline conditions.[3][4] It is practically insoluble in water but readily soluble in most organic solvents, including acetone, ethanol, xylene, and dimethyl sulfoxide (DMSO).[3][4] Proper preparation and handling of standard solutions are critical for generating reliable and reproducible experimental results.

Data Presentation: Solution Parameters

The following table summarizes the key quantitative data for the preparation of this compound stock and working solutions.

| Parameter | Stock Solution | Intermediate Stock Solution | Working Solutions |

| Analyte | This compound (≥98% purity) | This compound | This compound |

| Solvent | Acetone (HPLC or analytical grade) | Acetone (HPLC or analytical grade) | Acetone (or final mobile phase) |

| Concentration | 1000 µg/mL | 100 µg/mL | 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL |

| Preparation Volume | 10 mL | 10 mL | 1 mL (or as required) |

| Storage Temperature | -20°C or lower in a freezer.[5][6] | -20°C or lower in a freezer.[5][6] | Use immediately or store at -20°C for short term |

| Storage Vessel | Amber glass vial with PTFE-lined cap | Amber glass vial with PTFE-lined cap | Amber glass autosampler vials |

| Stability | Up to 6 months at ≤ -20°C when protected from light.[5] | Up to 6 months at ≤ -20°C when protected from light.[5] | Prepare fresh daily for best results |

Experimental Protocols

3.1 Materials and Equipment

-

This compound (neat material, ≥98% purity)

-

Acetone (HPLC or analytical grade)

-

Calibrated analytical balance (readable to 0.01 mg)

-

10 mL volumetric flasks (Class A, amber glass)

-

Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL, 1-10 mL)

-

Pipette tips

-

Amber glass vials with PTFE-lined caps for storage

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

3.2 Safety Precautions

-

Fenvalerate is classified as a moderately hazardous substance and is a recognized irritant.[1]

-

Perform all weighing and solution preparation steps inside a certified chemical fume hood.

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat, at all times.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.[6]

-

Dispose of all chemical waste according to institutional and local regulations.

3.3 Protocol for 1000 µg/mL Stock Solution Preparation

-

Allow the vial containing neat this compound to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh 10 mg of this compound neat material into a tared weighing boat or directly into a 10 mL Class A amber volumetric flask.

-

Record the exact weight.

-

Add approximately 5 mL of acetone to the volumetric flask.

-

Cap the flask and gently swirl or vortex until the this compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

Once dissolved, bring the flask to the 10 mL mark with acetone.

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

-

Label the vial clearly with "this compound Stock Solution," the concentration (1000 µg/mL), preparation date, and initials.

-

Store the stock solution in a freezer at -20°C or lower, protected from light.[6]

3.4 Protocol for Working Solution Preparation (Serial Dilution)

Working solutions should be prepared fresh from the stock solution as needed. The following describes the preparation of an intermediate stock and a series of working standards.

3.4.1 Preparation of 100 µg/mL Intermediate Stock Solution

-

Allow the 1000 µg/mL stock solution to equilibrate to room temperature.

-

Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL Class A amber volumetric flask.

-

Dilute to the 10 mL mark with acetone.

-

Cap and invert the flask 15-20 times to ensure homogeneity.

-

This solution can be used immediately or stored at -20°C.

3.4.2 Preparation of Calibration Working Solutions (0.1 - 10.0 µg/mL)

Prepare a series of working solutions from the 100 µg/mL intermediate stock solution. An example dilution scheme is provided below.

| Target Concentration (µg/mL) | Volume of 100 µg/mL Stock (µL) | Final Volume (mL) | Diluent Volume (µL) |

| 10.0 | 100 | 1 | 900 |

| 5.0 | 50 | 1 | 950 |

| 1.0 | 10 | 1 | 990 |

| 0.5 | 50 (from 10 µg/mL std) | 1 | 950 |

| 0.1 | 10 (from 10 µg/mL std) | 1 | 990 |

-

Label individual amber vials or tubes for each concentration.

-

Pipette the required volume of the 100 µg/mL stock (or the 10 µg/mL standard for the lowest concentrations) into the appropriately labeled vial.

-

Add the corresponding volume of diluent (acetone or final mobile phase).

-

Cap and vortex each vial to ensure thorough mixing.

-

These working solutions are now ready for analysis.

Visualizations

Caption: Experimental workflow for preparing this compound stock and working solutions.

Caption: Logical relationship for calculating dilutions using the M1V1 = M2V2 formula.

References

- 1. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fenvalerate (D6, 98%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, DLM-10035-1.2 [isotope.com]

Application Notes & Protocols for Fenvalerate-d6 Analysis in Environmental Matrices

Introduction

Fenvalerate is a synthetic pyrethroid insecticide used extensively in agriculture to control a wide variety of pests. Due to its persistence and potential toxicity to non-target organisms, particularly aquatic life, regulatory bodies and environmental researchers actively monitor its presence in soil and water.[1] Accurate quantification of fenvalerate requires robust and reliable analytical methods. The use of a deuterated internal standard, Fenvalerate-d6, is crucial for achieving high accuracy through isotope dilution mass spectrometry. This technique corrects for analyte loss that may occur during sample preparation and instrumental analysis, ensuring more precise and dependable results.

These application notes provide detailed protocols for the extraction and cleanup of this compound from soil and water samples, tailored for researchers and analytical scientists. The methods described are the widely adopted QuEChERS procedure for soil and Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for water.

Soil Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup steps, making it highly efficient for the analysis of pesticide residues in complex matrices like soil.[2][3] This protocol is adapted for the extraction of fenvalerate and its deuterated internal standard.

Experimental Protocol

-

Sample Homogenization:

-

Air-dry the soil sample to remove excess moisture and sieve it through a 2 mm mesh to remove stones and large debris.

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.[4]

-

Note: If the soil is very dry, add 7 mL of deionized water, vortex, and allow the sample to hydrate for 30 minutes before proceeding.[4]

-

-

Internal Standard Spiking & Extraction:

-

Spike the sample with an appropriate volume of this compound standard solution in acetonitrile.

-

Add 10 mL of acetonitrile (MeCN) to the centrifuge tube.[4]

-

Cap the tube tightly and shake vigorously or vortex at high speed for 5 minutes to ensure thorough extraction of the analyte from the soil matrix.[4]

-

-

Salting-Out (Partitioning):

-

Add a pre-weighed mixture of anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl). A common combination is 4 g MgSO₄ and 1.5 g NaCl.[5]

-

Immediately cap and shake the tube vigorously for 2 minutes to induce phase separation between the aqueous and organic layers.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube.

-

The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and C18 sorbent (to remove nonpolar interferences), along with anhydrous MgSO₄ to remove residual water.[4]

-

Vortex the d-SPE tube for 1 minute.

-

Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[4]

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant into an autosampler vial, typically through a 0.22 µm syringe filter, for subsequent analysis by GC-MS/MS or LC-MS/MS.

-

Workflow Diagram: QuEChERS for Soil

Caption: Workflow for this compound extraction from soil using the QuEChERS method.

Data Presentation: QuEChERS Performance

| Analyte | Matrix | Spike Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |

| Fenvalerate | Sediment | 4.0 | 85.1 | 5.3 | 4.0 | [6] |

| Fenvalerate | Sediment | 20.0 | 92.1 | 3.2 | 4.0 | [6] |

| Fenvalerate | Sediment | 50.0 | 88.5 | 4.6 | 4.0 | [6] |

Water Sample Preparation: SPE and LLE Protocols

For aqueous matrices, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective sample preparation techniques. SPE offers the advantage of high analyte concentration and reduced solvent usage, while LLE is a classic and robust method suitable for various water types.[7][8]

Method A: Solid-Phase Extraction (SPE) Protocol

-

Sample Preparation:

-

Filter the water sample (typically 500-1000 mL) through a glass fiber filter to remove suspended solids.[9]

-

If required, adjust the sample pH according to the specific SPE sorbent guidelines.

-

Spike the filtered water sample with the this compound internal standard.

-

-

SPE Cartridge Conditioning:

-

Use a polymeric reversed-phase sorbent cartridge (e.g., Oasis HLB).[9]

-

Condition the cartridge by passing 5-10 mL of an elution solvent (e.g., ethyl acetate or dichloromethane), followed by 5-10 mL of methanol, and finally 5-10 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.[10]

-

-

Sample Loading:

-

Load the entire water sample through the conditioned SPE cartridge at a steady flow rate (e.g., 5-10 mL/min).

-

-

Washing and Drying:

-

After loading, wash the cartridge with a small volume of deionized water to remove any remaining polar interferences.

-

Dry the cartridge by drawing a vacuum or passing nitrogen through it for 5-10 minutes to remove residual water.

-

-

Elution:

-

Elute the retained analytes (Fenvalerate and this compound) by passing a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent, such as ethyl acetate or dichloromethane, through the cartridge.[8]

-

-

Concentration and Reconstitution:

-

Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or ethyl acetate) for instrumental analysis.[9]

-

Workflow Diagram: SPE for Water

Caption: Workflow for this compound extraction from water using Solid-Phase Extraction.

Method B: Liquid-Liquid Extraction (LLE) Protocol

-

Sample Preparation:

-

Measure a specific volume of the water sample (e.g., 500 mL) into a 1 L separatory funnel.

-

Spike the sample with the this compound internal standard.

-

-

Extraction:

-

Add 50-60 mL of a water-immiscible organic solvent, such as dichloromethane (DCM) or a hexane/DCM mixture, to the separatory funnel.[11]

-

Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

-

Allow the layers to separate completely.

-

-

Collection of Organic Phase:

-

Drain the lower organic layer (if using DCM) into a collection flask.

-

Repeat the extraction process two more times with fresh portions of the extraction solvent, combining all organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

-

Concentrate the dried extract to a small volume (e.g., <5 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Quantitatively transfer the concentrated extract to a graduated tube and adjust the final volume to 1 mL.

-

Workflow Diagram: LLE for Water

Caption: Workflow for this compound extraction from water using Liquid-Liquid Extraction.

Data Presentation: SPE and LLE Performance

| Method | Analyte | Matrix | Spike Level | Recovery (%) | RSD (%) | LOD/LOQ | Reference |

| SPE | Esfenvalerate | Water | 0.835 µg/L | 70-130 | <15 (est.) | N/A | [8] |

| LLE | Pyrethroids | Surface Water | 5-20 ng/L | 81.0-126.4 | <10 | N/A | [11] |

| LLE | Pyrethroids | Surface Water | 50-200 ng/L | 90.2-119.9 | <10 | N/A | [11] |

| SPE | Fenvalerate | Water | 0.25 µg/L | ~102 | 11.1 | 0.065 µg/L (IDL) | [12] |

| LLE | Fenvalerate | Natural Waters | 32.2 ng/mL | 85-121 | <1.5 | 0.04-2.20 ng/mL | [13] |

N/A: Not Available in the cited source. IDL: Instrument Detection Limit.

Analytical Determination

Following sample preparation, the final extracts are ready for instrumental analysis. Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the quantification of fenvalerate.[14][15][16] The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity, which is particularly important when dealing with complex environmental matrices.[14] The concentration of Fenvalerate is determined by calculating the ratio of the native analyte to the this compound internal standard, which provides highly accurate and precise quantification.

References

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sampling of pesticides in water using solid-phase extraction - Epsilon Archive for Student Projects [stud.epsilon.slu.se]

- 9. cdpr.ca.gov [cdpr.ca.gov]

- 10. waters.com [waters.com]

- 11. Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. gcms.cz [gcms.cz]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

Fenvalerate-d6 application in environmental monitoring studies

Application Note: Fenvalerate-d6 for Environmental Monitoring

Introduction

Fenvalerate is a broad-spectrum synthetic pyrethroid insecticide used to control a wide range of pests on crops like cotton and in domestic settings.[1] It is a racemic mixture of four stereoisomers, with the esfenvalerate isomer possessing the highest insecticidal activity.[1] As a Type II pyrethroid, which contains an α-cyano group, fenvalerate is characterized by its neurotoxicity, acting on the voltage-gated sodium channels in nerve cells.[2][3] This mechanism leads to prolonged channel opening, membrane depolarization, and ultimately neurotoxic effects in target organisms.[2] Due to agricultural runoff and spray drift, fenvalerate can contaminate surface waters and soils, posing a significant risk to non-target organisms, particularly fish and aquatic invertebrates, to which it is highly toxic.[1][2][4]

Accurate and sensitive monitoring of fenvalerate in environmental matrices is crucial for risk assessment and regulatory compliance. The complexity of environmental samples (e.g., water, soil, sediment) presents analytical challenges, including matrix interference and analyte loss during sample preparation. To overcome these issues, isotope dilution mass spectrometry (IDMS) is the preferred analytical approach.[5][6] this compound, a deuterated analog of fenvalerate, serves as an ideal internal standard for this technique. Because it is chemically identical to the native analyte, it co-elutes chromatographically and exhibits the same behavior during extraction, cleanup, and ionization, effectively compensating for variations in sample processing and instrument response.[6][7] This application note provides detailed protocols for the use of this compound in the quantitative analysis of fenvalerate in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a highly accurate quantification technique used in analytical chemistry.[5] The method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., this compound) to a sample before any processing steps.[5][6] This "isotopic spike" serves as an internal standard. During sample extraction, cleanup, and analysis, any loss of the target analyte will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the heavier isotopic standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signals, the original concentration of the native analyte in the sample can be determined with high precision and accuracy, correcting for both matrix effects and procedural losses.[5][6]

Analytical Performance

The use of deuterated internal standards like this compound is integral to robust methods for pyrethroid analysis developed by agencies such as the U.S. Geological Survey (USGS). These methods achieve low detection limits and high accuracy across various environmental matrices.

Table 1: Typical Performance Data for Pyrethroid Analysis using GC/MS

| Matrix | Method | Analyte | Average Recovery (%) | Method Detection Limit (MDL) | Reference |

|---|---|---|---|---|---|

| Environmental Water | SPE-GC/MS | Pyrethroids | 84 - 96% | 2.0 - 6.0 ng/L | [8] |

| Environmental Water | SPE-GC/MS/MS | Pyrethroids | > 70% | 0.5 - 1.0 ng/L | [8] |

| Environmental Sediment | MAE-SPE-GC/MS | Pyrethroids | 88 - 100% | 1.0 - 2.6 µg/kg | [8] |

| Environmental Sediment | MAE-SPE-GC/MS/MS | Pyrethroids | > 70% | 0.2 - 0.5 µg/kg | [8] |

| Soil | QuEChERS-GC/MS | Multiclass Pesticides | ~70 - 120% | Analyte Dependent |[9] |

Note: Data represents general performance for pyrethroid class analysis using validated methods where deuterated internal standards are employed. MAE refers to Microwave-Assisted Extraction.

Experimental Protocols

Protocol 1: Analysis of Fenvalerate in Water by Solid-Phase Extraction (SPE) and GC-MS

This protocol describes the extraction of fenvalerate from filtered water samples using solid-phase extraction, with quantification by GC-MS using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Collect a 1-liter water sample in an amber glass bottle and chill immediately.[8]

-

Filter the sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.[8]

-

Add a known quantity of this compound solution (in a water-miscible solvent like acetone) to the filtered water sample to serve as the internal standard.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a divinylbenzene-poly(N-vinylpyrrolidone) copolymer like ENV+) by passing portions of dichloromethane, acetone, and finally ultrapure water through it.[10][11]

-

Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

After loading, wash the cartridge with ultrapure water to remove polar interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

-

-

Elution and Concentration:

-

Elute the retained analytes (fenvalerate and this compound) from the cartridge using an appropriate solvent such as dichloromethane or ethyl acetate.[10][11]

-

Collect the eluate and concentrate it to a small volume (e.g., 0.5 mL) using a gentle stream of nitrogen.

-

Exchange the solvent to ethyl acetate for GC-MS analysis and adjust to a final volume of 1 mL.[8]

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[12]

-

Injection: 1-2 µL, splitless injection.[10]

-

Oven Program: A typical program starts at 70-90°C, ramps up to 180°C, and then ramps at a slower rate to a final temperature of 260-280°C, holding for several minutes.[10][12]

-